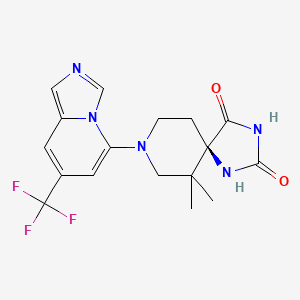

IACS-8968 R-enantiomer

描述

属性

IUPAC Name |

(5R)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMTZODMRPHSBC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@]12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IACS-8968 R-enantiomer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The IACS-8968 R-enantiomer is a potent and selective small molecule inhibitor of the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and, to a lesser extent, tryptophan 2,3-dioxygenase (TDO). These enzymes are critical players in the kynurenine (B1673888) pathway of tryptophan metabolism, a pathway frequently exploited by cancer cells to create an immunosuppressive tumor microenvironment. By inhibiting IDO1 and TDO, the this compound blocks the degradation of tryptophan into the immunosuppressive metabolite kynurenine. This action restores T-cell function and enhances anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of the this compound, including its biochemical activity, cellular effects, and preclinical efficacy.

Core Mechanism of Action: Dual Inhibition of IDO1 and TDO

The primary mechanism of action of the this compound is the competitive inhibition of IDO1 and TDO. IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. TDO performs a similar function, primarily in the liver, but is also expressed in some tumors. In the tumor microenvironment, the upregulation of IDO1 and/or TDO leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites.

Kynurenine acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that, upon activation, promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and suppresses the activity of cytotoxic T lymphocytes and natural killer (NK) cells. The this compound, by blocking the production of kynurenine, effectively mitigates these immunosuppressive effects, thereby restoring the immune system's ability to recognize and eliminate cancer cells.

Signaling Pathway

The signaling cascade affected by the this compound is centered on the tryptophan-kynurenine-AhR axis. The inhibition of IDO1 and TDO by the this compound initiates a series of downstream events that collectively lead to the restoration of anti-tumor immunity.

References

Unveiling the Functional Profile of IACS-8968 R-enantiomer: A Technical Guide for Drug Development Professionals

Cambridge, MA – December 15, 2025 – The landscape of cancer immunotherapy is continually evolving, with a significant focus on targeting metabolic pathways that fuel tumor growth and suppress anti-tumor immunity. One such pivotal pathway is the kynurenine (B1673888) pathway, regulated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). The investigational compound IACS-8968 has emerged as a dual inhibitor of these enzymes. This technical guide provides an in-depth analysis of the function of the R-enantiomer of IACS-8968, consolidating available data for researchers, scientists, and drug development professionals.

Core Function: Inhibition of IDO1 and TDO

IACS-8968 is a potent dual inhibitor of both IDO1 and TDO.[1][2][3] The racemic mixture of IACS-8968 has been shown to inhibit IDO1 with a pIC50 of 6.43 and TDO with a pIC50 of less than 5.[1][2][3] This dual inhibition is significant as both enzymes catalyze the initial and rate-limiting step in the catabolism of tryptophan to kynurenine. Elevated kynurenine levels in the tumor microenvironment are known to suppress the proliferation and activity of effector T cells and promote the generation of regulatory T cells, thereby fostering an immunosuppressive milieu that allows tumors to evade immune destruction.

Mechanism of Action: Targeting the Apoenzyme

Research on a closely related class of IDO1 inhibitors featuring the same bicyclo[3.1.0]hexane core as IACS-8968 reveals a distinct mechanism of action.[4] These inhibitors, including the clinical candidates IACS-9779 and IACS-70465, function by binding to the apoenzyme form of IDO1.[4] This binding prevents the incorporation of the essential heme cofactor, which is necessary for the enzyme's catalytic activity. It is highly probable that the IACS-8968 R-enantiomer shares this mechanism of action.

dot

Quantitative Data

As previously stated, specific inhibitory concentrations for the R-enantiomer of IACS-8968 are not publicly available. The known quantitative data for the racemic mixture is summarized below. It is anticipated that the R-enantiomer is the more active component, possessing a significantly lower IC50 value for IDO1.

| Compound | Target | pIC50 | IC50 (nM, estimated) |

| IACS-8968 (Racemate) | IDO1 | 6.43 | ~371 |

| TDO | <5 | >10,000 |

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below, based on protocols used for analogous compounds.[4]

Cell-Based IDO1 Inhibition Assay

-

Cell Culture: HeLa cells, which express IDO1 upon stimulation, are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Preparation: A serial dilution of the this compound is prepared in DMSO and then further diluted in cell culture medium.

-

Cell Treatment: The cell culture medium is replaced with medium containing the test compound and interferon-gamma (IFN-γ) to induce IDO1 expression.

-

Incubation: The cells are incubated for a period sufficient to allow for IDO1 expression and activity (e.g., 48-72 hours).

-

Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine is measured using a colorimetric assay. This typically involves the reaction of kynurenine with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be quantified by measuring absorbance at approximately 480 nm.

-

Data Analysis: The percentage of IDO1 inhibition is calculated relative to a vehicle control (DMSO). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

dot

Human Whole Blood Assay

This assay provides a more physiologically relevant assessment of IDO1 inhibition.

-

Blood Collection: Fresh human whole blood is collected from healthy donors.

-

Compound Addition: The this compound is added to the whole blood at various concentrations.

-

IDO1 Induction: IDO1 is induced by adding a stimulant such as lipopolysaccharide (LPS).

-

Incubation: The blood is incubated to allow for IDO1 activity.

-

Plasma Separation: Plasma is separated by centrifugation.

-

Kynurenine and Tryptophan Analysis: The concentrations of kynurenine and tryptophan in the plasma are measured using LC-MS/MS.

-

Data Analysis: The ratio of kynurenine to tryptophan is calculated, and the IC50 is determined by plotting the inhibition of this ratio against the compound concentration.

Signaling Pathway

The inhibition of IDO1 and TDO by the this compound directly impacts the kynurenine pathway, a critical signaling cascade in the tumor microenvironment.

dot

Conclusion and Future Directions

The this compound represents a promising therapeutic candidate for cancer immunotherapy through its potent dual inhibition of IDO1 and TDO. Its likely mechanism of action, targeting the apoenzyme, offers a differentiated approach to modulating the kynurenine pathway. Further studies are warranted to definitively quantify the inhibitory activity of the R-enantiomer and to evaluate its efficacy in preclinical and clinical settings. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing the investigation of this and similar next-generation immunomodulatory agents.

References

IACS-8968 R-enantiomer: A Technical Guide to Dual IDO1 and TDO Target Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic targeting of metabolic pathways that fuel cancer progression and immune evasion represents a forefront in oncology research. One such critical pathway is the catabolism of tryptophan, primarily regulated by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). The upregulation of these enzymes in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic shift fosters an environment conducive to tumor growth by suppressing the anti-tumor activity of effector T cells and promoting regulatory T cell function.

IACS-8968 has been identified as a potent dual inhibitor of both IDO1 and TDO. This technical guide provides a comprehensive overview of the target validation for the R-enantiomer of IACS-8968, consolidating available preclinical data, outlining detailed experimental methodologies for target engagement and validation, and visualizing the intricate signaling pathways involved. While both enantiomers of IACS-8968 are recognized, specific public data detailing the comparative analysis of the R- and S-enantiomers is not currently available. This document will therefore focus on the validation of the dual IDO1/TDO target by the IACS-8968 chemical entity, with the understanding that the R-enantiomer is a key component of its development.

Introduction to IDO1 and TDO in Cancer Immunology

Cancer cells employ various mechanisms to evade the host immune system. A key strategy is the metabolic reprogramming of the tumor microenvironment to create an immunosuppressive milieu. The catabolism of the essential amino acid tryptophan into kynurenine (B1673888) is a central node in this process, catalyzed by the heme-containing enzymes IDO1 and TDO.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an intracellular enzyme that is widely expressed in various tissues and immune cells, including dendritic cells and macrophages. Its expression is often upregulated in the tumor microenvironment by pro-inflammatory cytokines such as interferon-gamma (IFNγ), creating a mechanism of adaptive immune resistance.

-

Tryptophan 2,3-dioxygenase (TDO): TDO is primarily expressed in the liver, where it regulates systemic tryptophan levels. However, its ectopic expression has been observed in several cancer types, contributing to the local depletion of tryptophan within the tumor.

The enzymatic activity of both IDO1 and TDO initiates the kynurenine pathway, leading to two primary immunosuppressive consequences:

-

Tryptophan Depletion: The depletion of tryptophan activates the general control nonderepressible 2 (GCN2) stress kinase in T cells, leading to their anergy and apoptosis.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor expressed in various immune cells. AhR activation promotes the differentiation of naïve T cells into regulatory T cells (Tregs) and suppresses the function of natural killer (NK) cells and effector T cells.

Given their pivotal role in tumor immune evasion, the dual inhibition of IDO1 and TDO presents a compelling therapeutic strategy to restore anti-tumor immunity.

IACS-8968: A Dual Inhibitor of IDO1 and TDO

IACS-8968 is a small molecule inhibitor designed to potently and selectively target both IDO1 and TDO. By blocking the catalytic activity of these enzymes, IACS-8968 aims to reverse the immunosuppressive effects of tryptophan catabolism, thereby enhancing the efficacy of the host's anti-tumor immune response.

Quantitative In Vitro Activity

The inhibitory potency of IACS-8968 against IDO1 and TDO has been determined through enzymatic assays. The following table summarizes the available preclinical data.

| Compound | Target | Potency (pIC50) | Assay Type |

| IACS-8968 | IDO1 | 6.43[1][2] | Enzymatic |

| IACS-8968 | TDO | <5[1][2] | Enzymatic |

Note: A higher pIC50 value indicates greater potency.

Experimental Protocols for Target Validation

The validation of a therapeutic target is a critical process in drug discovery, involving a series of experiments to demonstrate that modulating the target's activity will lead to the desired therapeutic outcome. This section outlines representative protocols for the in vitro and in vivo validation of IDO1 and TDO as targets for inhibitors like IACS-8968.

In Vitro Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1 and TDO.

Methodology:

-

Enzyme Preparation: Use purified recombinant human IDO1 and TDO enzymes.

-

Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) containing the respective enzyme, L-tryptophan as the substrate, and necessary co-factors such as ascorbic acid and methylene (B1212753) blue.

-

Inhibitor Addition: Add the test compound (e.g., IACS-8968) to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 10-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.

-

Detection of Kynurenine: Quantify the amount of kynurenine produced. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product that can be measured spectrophotometrically at approximately 480 nm.[3]

-

Data Analysis: Calculate the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Objective: To assess the potency of a compound to inhibit IDO1 or TDO activity within a cellular context.

Methodology:

-

Cell Lines: Use human cell lines that endogenously express or are engineered to overexpress IDO1 or TDO. For example, HeLa or SKOV-3 cells can be stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.

-

Cell Culture: Seed cells in multi-well plates and allow them to adhere overnight.

-

Induction of Enzyme Expression (if necessary): For inducible systems, treat cells with an inducing agent (e.g., 50 ng/mL IFN-γ for IDO1 in HeLa cells) for 24-48 hours.

-

Inhibitor Treatment: Add the test compound to the cell culture medium at a range of concentrations.

-

Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24-72 hours) in a medium containing a known concentration of L-tryptophan.

-

Sample Collection: Collect the cell culture supernatant.

-

Detection of Kynurenine: Quantify the amount of kynurenine in the supernatant using methods such as the colorimetric assay with p-dimethylaminobenzaldehyde or by LC-MS/MS.

-

Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.[3]

In Vivo Assays

Objective: To evaluate the anti-tumor efficacy of an IDO1/TDO inhibitor, alone or in combination with other therapies, in a living organism.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) for xenograft studies with human cancer cell lines, or syngeneic models for studies involving a fully competent immune system.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., LN229 or U87 human glioma cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Once tumors reach the desired size, randomize the mice into treatment groups.

-

Treatment Administration: Administer the test compound (e.g., IACS-8968 at a specified dosage, such as 5 mg/kg) and any combination agents (e.g., temozolomide (B1682018) at 10 mg/kg) according to the study design. Include vehicle control groups (e.g., DMSO, PBS).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or based on survival), euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Data Analysis: Analyze the data to determine the effect of the treatment on tumor growth and overall survival.

In Vivo Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm target engagement in vivo by measuring the modulation of the kynurenine pathway.

Methodology:

-

Sample Collection: Collect plasma and tumor tissue from treated and control animals at specified time points after drug administration.

-

Metabolite Extraction: Extract tryptophan and kynurenine from the collected samples.

-

Quantification: Use a validated analytical method, such as LC-MS/MS, to accurately quantify the concentrations of tryptophan and kynurenine.

-

Data Analysis: Calculate the kynurenine-to-tryptophan (Kyn/Trp) ratio. A significant reduction in the Kyn/Trp ratio in the treated group compared to the control group indicates effective in vivo target engagement of IDO1 and/or TDO.

Signaling Pathways and Experimental Workflows

IDO1/TDO Signaling Pathway

The following diagram illustrates the central role of IDO1 and TDO in tryptophan catabolism and the subsequent immunosuppressive signaling cascade.

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for conducting an in vivo efficacy study to validate the anti-tumor effects of an IDO1/TDO inhibitor.

Preclinical In Vivo Data

In vivo studies are crucial for validating the therapeutic potential of a drug candidate. The following table summarizes key findings from a preclinical study of IACS-8968 in a glioma mouse model.

| Parameter | Details |

| Animal Model | Subcutaneous xenograft with LN229 or U87 human glioma cells in mice |

| IACS-8968 Dosage | 5 mg/kg |

| Combination Agent | Temozolomide (TMZ) at 10 mg/kg |

| Treatment Groups | - Vehicle (DMSO, PBS) - IACS-8968 alone - TMZ alone - IACS-8968 + TMZ |

| Primary Endpoints | Tumor Volume, Survival Time |

| Key Findings | - Co-treatment with IACS-8968 significantly strengthened the cytotoxicity of TMZ in glioma cells.[4] - The combination of IACS-8968 and TMZ demonstrated superior anti-cancer effects and prolonged the survival of tumor-bearing mice compared to either agent alone.[4] |

Conclusion

The dual inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy to counteract a key mechanism of tumor immune evasion. IACS-8968 has demonstrated potent in vitro activity against both enzymes and has shown promising anti-tumor efficacy in preclinical in vivo models, particularly in combination with standard-of-care chemotherapy. The target validation of IDO1 and TDO is well-supported by a robust understanding of their roles in creating an immunosuppressive tumor microenvironment.

Further investigation into the specific contributions and potential advantages of the R-enantiomer of IACS-8968 will be critical for its continued development. The experimental frameworks provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of IACS-8968 and other dual IDO1/TDO inhibitors. The successful clinical translation of such agents holds the potential to significantly enhance the efficacy of cancer immunotherapies for a broad range of malignancies.

References

The Role of IACS-8968 R-enantiomer in Tryptophan Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of IACS-8968, a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), with a focus on its implications for tryptophan metabolism. While specific data delineating the discrete role of the IACS-8968 R-enantiomer is not extensively available in the public domain, this document synthesizes the known inhibitory activities of the racemic mixture and contextualizes its function within the broader landscape of tryptophan catabolism. This guide will cover the mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to Tryptophan Metabolism and the Kynurenine (B1673888) Pathway

Tryptophan, an essential amino acid, is metabolized through several pathways, the most significant of which is the kynurenine pathway. This pathway is initiated by the enzymes IDO1 and TDO, which catalyze the conversion of L-tryptophan to N-formylkynurenine.[1] IDO1 is ubiquitously expressed and inducible by inflammatory stimuli, whereas TDO is primarily found in the liver and regulates systemic tryptophan levels.[1][2] The kynurenine pathway generates several bioactive metabolites that are implicated in immune regulation, neurotransmission, and cellular bioenergetics.[3] Dysregulation of this pathway, particularly the overexpression of IDO1 and/or TDO, is a hallmark of various pathological states, including cancer and neurodegenerative diseases.[3][4] In oncology, the depletion of tryptophan and the accumulation of kynurenine and its derivatives in the tumor microenvironment lead to the suppression of effector T-cell function and the promotion of an immunosuppressive milieu.[3]

IACS-8968: A Dual Inhibitor of IDO1 and TDO

IACS-8968 has been identified as a potent dual inhibitor of both IDO1 and TDO.[5][6][7] This dual inhibitory action presents a potential therapeutic advantage by comprehensively targeting the enzymatic initiation of the kynurenine pathway in various tissues and disease contexts. The available data primarily describes the activity of the racemic mixture of IACS-8968.

Quantitative Inhibitory Activity

The inhibitory potency of racemic IACS-8968 against IDO1 and TDO has been characterized, demonstrating a preference for IDO1.

| Compound | Target | pIC50 | IC50 (nM) | Assay Type |

| IACS-8968 (racemate) | IDO1 | 6.43 | ~371 | Enzymatic |

| TDO | <5 | >10,000 | Enzymatic |

Note: Data for the individual R- and S-enantiomers are not specified in the reviewed literature. The provided pIC50 values are for the racemic mixture.[5][6][7]

The Tryptophan Metabolism Signaling Pathway

The metabolism of tryptophan via the kynurenine pathway is a critical signaling cascade with diverse physiological and pathological roles. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by IDO1 or TDO. IACS-8968 acts at this juncture to inhibit both enzymes.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like IACS-8968 on IDO1 and TDO. Specific experimental conditions for the this compound have not been detailed in the available literature.

Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the purified enzyme.

Workflow:

Methodology:

-

Enzyme and Reagents: Purified recombinant human IDO1 or TDO enzymes are used. The reaction buffer typically contains potassium phosphate, L-tryptophan as the substrate, and necessary co-factors like ascorbic acid and methylene (B1212753) blue.[5]

-

Inhibitor Preparation: A dilution series of the test compound (e.g., this compound) is prepared in a suitable solvent, such as DMSO.

-

Reaction Initiation: The reaction is initiated by adding the substrate to the mixture of enzyme, co-factors, and inhibitor.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of a quenching agent like trichloroacetic acid.

-

Kynurenine Quantification: The amount of kynurenine produced is measured. A common method is a colorimetric assay using p-dimethylaminobenzaldehyde, with absorbance read at approximately 480 nm.[5]

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[5]

Cell-Based Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 or TDO activity within a cellular context.

Workflow:

Methodology:

-

Cell Lines: Use human cell lines that endogenously express or are engineered to overexpress IDO1 or TDO. For instance, HeLa or SKOV-3 cells can be stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[5]

-

Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.

-

Induction (if necessary): For inducible systems, cells are treated with an inducing agent like IFN-γ for 24-48 hours.[5]

-

Inhibitor Treatment: The test compound is added to the cell culture medium at various concentrations.

-

Incubation: Cells are incubated with the inhibitor in a medium containing L-tryptophan for a specified period.

-

Sample Collection: The cell culture supernatant is collected.

-

Kynurenine Quantification: The concentration of kynurenine in the supernatant is determined as described in the enzymatic assay.

-

Data Analysis: The cellular IC50 value is calculated by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.[5]

Conclusion and Future Directions

IACS-8968 is a dual inhibitor of IDO1 and TDO, key enzymes in the tryptophan-kynurenine pathway. The racemic mixture shows potent inhibition of IDO1 and, to a lesser extent, TDO. While the this compound is commercially available, specific data on its inhibitory profile and a direct comparison with the S-enantiomer are currently lacking in the public literature. Understanding the stereospecific interactions of the IACS-8968 enantiomers with IDO1 and TDO is crucial for elucidating the precise mechanism of action and for the rational design of next-generation inhibitors. Future research should focus on the chiral separation and independent pharmacological characterization of the R- and S-enantiomers of IACS-8968 to fully understand their respective contributions to the inhibition of tryptophan metabolism and their potential as therapeutic agents.

References

- 1. Substrate Stereo-specificity in Tryptophan dioxygenase and Indoleamine 2,3- dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Inhibition of IDO1 and TDO: A Unified Therapeutic Strategy to Combat Alzheimer's Disease and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (IDO/TDO Inhibitor (R-enantiomer)) | IDO抑制剂 | MCE [medchemexpress.cn]

- 7. Chiral pharmacokinetics and inversion of enantiomers of a new quinoxaline topoisomerase IIbeta poison in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

IACS-8968 R-enantiomer: A Technical Overview of a Dual IDO/TDO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3][4] Upregulation of these enzymes is a critical mechanism of immune evasion in various cancers. By degrading the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 and TDO create a tumor microenvironment that is hostile to effector T cells, thereby facilitating tumor growth. The dual inhibition of both IDO1 and TDO by IACS-8968 presents a promising therapeutic strategy to restore anti-tumor immunity. This technical guide focuses on the R-enantiomer of IACS-8968, providing a comprehensive overview of its mechanism of action, preclinical data, and the experimental protocols used for its evaluation.

While specific preclinical data for the IACS-8968 R-enantiomer is not extensively available in the public domain, this guide synthesizes the known information for the parent compound and general methodologies for evaluating IDO/TDO inhibitors. The quantitative data presented below pertains to the racemic mixture or the parent IACS-8968 compound, as specific data for the R-enantiomer has not been separately published.

Quantitative Data Summary

The inhibitory activity of IACS-8968 has been characterized in enzymatic assays. The available data demonstrates a significantly higher potency for IDO1 over TDO.

Table 1: In Vitro Inhibitory Potency of IACS-8968

| Target | pIC50 | IC50 (nM) | Assay Type |

| IDO1 | 6.43 | ~371 | Enzymatic |

| TDO | <5 | >10,000 | Enzymatic |

Note: Data represents the parent IACS-8968 compound. Specific activity of the R-enantiomer is not publicly available.[1][2][3][4]

Mechanism of Action: The IDO/TDO Signaling Pathway

Both IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in the degradation of tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment lead to the suppression of effector T cell function and the promotion of regulatory T cells (Tregs), thus enabling tumor cells to evade the host immune system. The R-enantiomer of IACS-8968, as a dual inhibitor, is designed to block this immunosuppressive pathway at its origin.

Caption: Inhibition of IDO1 and TDO by this compound blocks tryptophan catabolism.

Experimental Protocols

The evaluation of dual IDO/TDO inhibitors like the this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified recombinant IDO1 and TDO.

Methodology:

-

Enzyme Preparation: Use purified recombinant human IDO1 and TDO enzymes.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) containing the enzyme, L-tryptophan as the substrate, and necessary co-factors like ascorbic acid and methylene (B1212753) blue.

-

Inhibitor Addition: Add the this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 10-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.

-

Kynurenine Detection: Quantify the amount of kynurenine produced. A common method is a colorimetric assay using p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product measurable at approximately 480 nm. Alternatively, HPLC can be used for more precise quantification.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Inhibition Assay

Objective: To assess the potency of the compound to inhibit IDO1 or TDO activity within a cellular context.

Methodology:

-

Cell Lines: Use human cell lines that endogenously express or are engineered to overexpress IDO1 (e.g., IFN-γ stimulated HeLa or SKOV-3 cells) or TDO (e.g., HEK293-TDO stable cell line).

-

Cell Culture and Induction: Seed cells in multi-well plates. For inducible systems, treat cells with an inducing agent (e.g., 50-100 ng/mL IFN-γ for IDO1) for 24-48 hours.

-

Inhibitor Treatment: Add the this compound at a range of concentrations to the cell culture medium.

-

Incubation: Incubate the cells with the inhibitor in a medium containing L-tryptophan for 24-72 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant, typically by HPLC or a colorimetric assay as described above.

-

Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.

In Vivo Tumor Model Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the this compound in a relevant animal model.

Methodology:

-

Animal Model: Utilize syngeneic mouse tumor models (e.g., Lewis Lung Carcinoma - LLC, B16F10 melanoma) or humanized mouse models with implanted human cancer cells.

-

Tumor Implantation: Inoculate tumor cells subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer the this compound via a clinically relevant route, such as oral gavage, at various doses and schedules.

-

Monitoring: Monitor tumor growth by caliper measurements. Body weight and general health of the animals should also be monitored.

-

Endpoint Analysis: At the end of the study, collect tumors and blood for pharmacodynamic and immunological analysis. This can include measuring tryptophan and kynurenine levels, and profiling tumor-infiltrating immune cells by flow cytometry or immunohistochemistry.

-

Data Analysis: Compare tumor growth inhibition between the treated and control groups. Analyze changes in immune cell populations and metabolite levels to correlate with anti-tumor activity.

Preclinical Evaluation Workflow

The preclinical development of a dual IDO/TDO inhibitor like the this compound follows a structured workflow to establish its therapeutic potential.

Caption: A typical workflow for the preclinical assessment of an IDO/TDO inhibitor.

Conclusion

The this compound represents a promising therapeutic agent for cancer immunotherapy due to its dual inhibitory activity against IDO1 and TDO. While specific data for the R-enantiomer remains limited in the public domain, the information available for the parent compound highlights its potential to reverse tumor-induced immunosuppression. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel IDO/TDO inhibitors. Further studies are warranted to elucidate the specific pharmacological properties of the this compound and to fully realize its clinical potential.

References

Chiral Properties of IACS-8968 and its Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. Upregulation of this pathway is a significant mechanism of immune evasion in cancer. As a chiral molecule, IACS-8968 exists as two non-superimposable mirror images, the R- and S-enantiomers. While the racemic mixture of IACS-8968 has demonstrated significant inhibitory activity, a critical knowledge gap exists regarding the specific contributions of each enantiomer to the overall pharmacological profile. This technical guide summarizes the current understanding of IACS-8968, provides detailed experimental protocols for the evaluation of its inhibitory activity, and underscores the importance of elucidating the chiral properties of its enantiomers for future drug development.

Introduction to IACS-8968 and Chirality in Drug Development

IACS-8968 is a small molecule inhibitor that targets both IDO1 and TDO, enzymes that catalyze the initial and rate-limiting step in the degradation of the essential amino acid tryptophan.[1][2][3][4][5][6] By inhibiting these enzymes, IACS-8968 can restore tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites, thereby enhancing anti-tumor immune responses.

Chirality is a fundamental property of many drug molecules, and it is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1][7][8][9][10][11][12][13] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the characterization of individual enantiomers is a critical aspect of drug development.

Currently, publicly available data on IACS-8968 primarily describes the activity of the racemic mixture. While vendors list the R- and S-enantiomers for sale, they report the same potency values as the racemate, suggesting that specific testing of the individual enantiomers has not been disclosed or conducted.[4][5][6] This guide aims to provide a comprehensive overview of the known information and to highlight the necessity of investigating the chiral properties of IACS-8968.

Quantitative Data

The inhibitory potency of racemic IACS-8968 against IDO1 and TDO is summarized in the table below. It is important to reiterate that while vendors list the individual enantiomers, the provided potency data is identical to that of the racemate, indicating a lack of specific data for each stereoisomer.[4][5][6]

| Compound | Target | Potency (pIC50) | Potency (IC50) |

| IACS-8968 (racemate) | IDO1 | 6.43 | ~372 nM |

| IACS-8968 (racemate) | TDO | < 5 | > 10,000 nM |

| IACS-8968 (R-enantiomer) | IDO1 | 6.43 | ~372 nM |

| IACS-8968 (R-enantiomer) | TDO | < 5 | > 10,000 nM |

| IACS-8968 (S-enantiomer) | IDO1 | 6.43 | ~372 nM |

| IACS-8968 (S-enantiomer) | TDO | < 5 | > 10,000 nM |

*Note: The pIC50 values for the individual enantiomers are reported by commercial suppliers to be identical to the racemate, which is scientifically improbable and likely indicates that these are the values for the racemic mixture.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of IACS-8968 and its enantiomers against IDO1 and TDO.

Enzymatic Inhibition Assay

This protocol describes a method to determine the direct inhibitory effect of a test compound on the enzymatic activity of purified recombinant IDO1 or TDO.

Materials:

-

Purified recombinant human IDO1 and TDO enzymes

-

L-Tryptophan (substrate)

-

Ascorbic acid

-

Methylene (B1212753) blue

-

Catalase

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.5)

-

Test compound (IACS-8968 racemate, R-enantiomer, or S-enantiomer) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (Ehrlich's reagent)

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add 50 µL of the reaction buffer to each well of a 96-well plate.

-

Add 2 µL of the test compound at various concentrations (typically in a serial dilution) to the wells. For the control wells, add 2 µL of DMSO.

-

Add 20 µL of the purified enzyme (IDO1 or TDO) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 28 µL of L-tryptophan solution (final concentration of 200 µM for IDO1 and 2 mM for TDO).

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of 30% (w/v) TCA.

-

Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in acetic acid) to each well and incubate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Inhibition Assay

This protocol assesses the ability of a test compound to inhibit IDO1 or TDO activity in a cellular context.

Materials:

-

Human tumor cell line expressing IDO1 (e.g., HeLa, SK-OV-3) or TDO (e.g., A549, HepG2).

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Interferon-gamma (IFN-γ) for inducing IDO1 expression.

-

L-Tryptophan.

-

Test compound (IACS-8968 racemate, R-enantiomer, or S-enantiomer) dissolved in DMSO.

-

Reagents for kynurenine detection (as in the enzymatic assay).

-

96-well cell culture plates.

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

For IDO1 inhibition, stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce enzyme expression.

-

Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO).

-

Add L-tryptophan to the medium to a final concentration of 100 µM.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described in the enzymatic assay protocol.

-

Calculate the percent inhibition and determine the cellular IC50 value.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

A validated chiral HPLC method is essential to separate and quantify the enantiomers of IACS-8968. The following is a general approach to developing such a method.

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) columns. Common choices for spirohydantoin-like structures include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns.

Method Development:

-

Mobile Phase Screening: Start with a normal-phase mobile phase, typically a mixture of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol. Vary the ratio of the nonpolar solvent to the alcohol to optimize separation.

-

Additive Screening: For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) or for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.

-

Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to fine-tune the separation, balancing resolution and analysis time.

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of IACS-8968.

Caption: The Kynurenine Pathway and Inhibition by IACS-8968.

Caption: Differential Interaction of Enantiomers with a Chiral Biological Target.

Caption: Workflow for Determining the Chiral Properties of IACS-8968.

Discussion and Future Directions

The available data clearly establishes racemic IACS-8968 as a dual inhibitor of IDO1 and TDO with a preference for IDO1.[2] However, the lack of specific data for the individual R- and S-enantiomers represents a significant void in our understanding of this compound. It is highly probable that one enantiomer is significantly more active than the other, and this has profound implications for its therapeutic development.

Key unanswered questions include:

-

What are the individual IC50 values of the R- and S-enantiomers of IACS-8968 against IDO1 and TDO?

-

Do the enantiomers exhibit different selectivity profiles for IDO1 versus TDO?

-

Are there differences in the pharmacokinetic properties (absorption, distribution, metabolism, excretion) of the two enantiomers?

-

Could one of the enantiomers be responsible for any potential off-target effects or toxicity?

To address these questions, the following future studies are recommended:

-

Enantioselective Synthesis or Chiral Resolution: Development of a robust method for the synthesis or separation of the individual enantiomers of IACS-8968 is the first critical step.[3][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38]

-

In Vitro Pharmacological Profiling: A head-to-head comparison of the inhibitory activity of the R- and S-enantiomers against IDO1 and TDO using both enzymatic and cell-based assays.

-

Pharmacokinetic Studies: In vivo studies in animal models to determine the pharmacokinetic profiles of the individual enantiomers.

-

In Vivo Efficacy Studies: Comparison of the anti-tumor efficacy of the individual enantiomers in relevant cancer models.

Conclusion

IACS-8968 is a promising dual IDO1/TDO inhibitor with the potential for cancer immunotherapy. However, a comprehensive understanding of its chiral properties is essential for its optimal development. The lack of publicly available data on the individual enantiomers highlights a critical need for further research. By elucidating the specific contributions of the R- and S-enantiomers to the overall activity and safety profile, the full therapeutic potential of IACS-8968 can be realized, potentially leading to the development of a more potent and safer single-enantiomer drug. This guide provides the necessary framework and experimental protocols to embark on these crucial investigations.

References

- 1. Chiral pharmacokinetics and inversion of enantiomers of a new quinoxaline topoisomerase IIbeta poison in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Hydantoin synthesis [organic-chemistry.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacokinetic analysis of the enantiomeric inversion of chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of ketoprofen enantiomers in wild type of Cyp 2c8 and Cyp 2c9 patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the enantiomers of (+/-)-doxanthrine, a high efficacy full dopamine D(1) receptor agonist, and a reversal of enantioselectivity at D(1) versus alpha(2C) adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]

- 16. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Stereoselective Synthesis of the IDO Inhibitor Navoximod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Spirocyclic Indolenines. | Semantic Scholar [semanticscholar.org]

- 23. uwindsor.ca [uwindsor.ca]

- 24. Chiral resolution - Wikipedia [en.wikipedia.org]

- 25. veranova.com [veranova.com]

- 26. pharmtech.com [pharmtech.com]

- 27. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 28. dujps.com [dujps.com]

- 29. iipseries.org [iipseries.org]

- 30. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]

- 34. benchchem.com [benchchem.com]

- 35. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Asymmetric Total Synthesis of Aglacins A, B, and E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Asymmetric synthesis and stereochemical structure-activity relationship of (R)- and (S)-8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy] octanoic acid heptyl ester, a potent inhibitor of allene oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Stereospecific Activity of IACS-8968 Enantiomers: A Technical Overview and Guide to Experimental Determination

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-8968 is a novel small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. Upregulation of this pathway is a significant mechanism of immune evasion in cancer. IACS-8968 possesses a chiral center, and therefore exists as two enantiomers (R and S). While the inhibitory activity of the racemic mixture of IACS-8968 has been characterized, specific data detailing the stereospecific activity of the individual enantiomers is not extensively available in the public domain. This technical guide provides a comprehensive overview of the known activity of racemic IACS-8968, outlines the critical importance of evaluating stereospecific activity for chiral drug candidates, and presents detailed, generalized experimental protocols for the determination of the specific inhibitory activities of the IACS-8968 enantiomers.

Introduction to IACS-8968 and the Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan catabolism in mammals. In the context of oncology, the enzymes IDO1 and TDO are often overexpressed in the tumor microenvironment. This leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic shift suppresses the proliferation and function of effector T-cells and promotes the activity of regulatory T-cells, thereby fostering an immunosuppressive environment that facilitates tumor growth.

IACS-8968 has been identified as a dual inhibitor of both IDO1 and TDO, offering a potential therapeutic strategy to counteract this immunosuppressive mechanism. By blocking both enzymes, IACS-8968 aims to restore local tryptophan levels and reduce kynurenine production, thereby reactivating anti-tumor immunity.

Quantitative Data for Racemic IACS-8968

The following table summarizes the publicly available quantitative data for the inhibitory activity of racemic IACS-8968. It is important to note that while vendors may list the same values for the individual R- and S-enantiomers, this is often placeholder information and does not reflect experimentally determined stereospecific activity.

| Target | Potency (pIC50) | Potency (IC50) | Assay Type | Reference |

| IDO1 | 6.43 | ~371 nM | Enzymatic | [1][] |

| TDO | <5 | >10,000 nM | Enzymatic | [1][] |

The Importance of Stereospecificity

IACS-8968 contains a stereocenter, meaning it exists as a pair of non-superimposable mirror images called enantiomers. While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological activities, a phenomenon known as stereospecificity. This difference arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which can preferentially bind to one enantiomer over the other.

The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." In some cases, the distomer may be inactive, contribute to off-target effects, or even have antagonistic effects. Therefore, for any chiral drug candidate like IACS-8968, it is crucial to:

-

Separate the enantiomers.

-

Individually assess their biological activity and potency.

-

Characterize their pharmacokinetic and pharmacodynamic profiles.

This knowledge is essential for developing a safe and effective therapeutic agent with an optimal therapeutic index.

Experimental Protocols for Determining Stereospecific Activity

The following are detailed, generalized protocols for the key experiments required to elucidate the stereospecific activity of the IACS-8968 enantiomers.

Chiral Separation of IACS-8968 Enantiomers

Objective: To isolate the individual R- and S-enantiomers of IACS-8968 from the racemic mixture.

Methodology: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A preparative HPLC system equipped with a chiral stationary phase (CSP) column. Common CSPs include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. The exact composition must be optimized for IACS-8968.

-

Procedure:

-

Dissolve the racemic IACS-8968 in a suitable solvent.

-

Inject the solution onto the chiral column.

-

The enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

-

Collect the fractions corresponding to each enantiomeric peak.

-

Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

-

-

Confirmation of Purity: The enantiomeric excess (e.e.) of the separated isomers should be determined using analytical chiral HPLC, and their chemical identity confirmed by standard analytical techniques (e.g., NMR, mass spectrometry).

In Vitro Enzymatic Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of each IACS-8968 enantiomer against purified IDO1 and TDO enzymes.

Methodology:

-

Enzymes: Recombinant human IDO1 and TDO.

-

Substrate: L-Tryptophan.

-

Assay Principle: The assay measures the enzymatic conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine. The concentration of kynurenine is quantified, and the inhibition by the test compound is determined.

-

Procedure:

-

Prepare a reaction buffer containing the enzyme (IDO1 or TDO).

-

Add varying concentrations of the individual IACS-8968 enantiomers (typically in a serial dilution) or the racemic mixture. A vehicle control (e.g., DMSO) should be included.

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction, for example, by adding trichloroacetic acid.

-

Quantify the kynurenine produced. A common method is a colorimetric assay using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product with kynurenine that can be measured spectrophotometrically at ~480 nm. Alternatively, LC-MS can be used for more sensitive and specific quantification.

-

-

Data Analysis: The percentage of inhibition for each concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Cell-Based Inhibition Assay

Objective: To assess the potency of the IACS-8968 enantiomers to inhibit IDO1 and/or TDO activity in a cellular context.

Methodology:

-

Cell Lines:

-

For IDO1: Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa or SKOV-3 cells.

-

For TDO: Human cancer cell lines that endogenously express TDO, such as glioblastoma cell lines.

-

-

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere.

-

For IDO1 assays, stimulate the cells with IFN-γ for 24-48 hours to induce enzyme expression.

-

Treat the cells with a range of concentrations of the individual IACS-8968 enantiomers or the racemic mixture.

-

Incubate for a period that allows for tryptophan metabolism (e.g., 24-72 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using HPLC-MS/MS or a colorimetric assay as described above.

-

-

Data Analysis: Calculate the cellular IC50 values by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of IDO1/TDO in the Tumor Microenvironment

Caption: IDO1/TDO signaling pathway in the tumor microenvironment.

Experimental Workflow for Determining Enantiomer Activity

Caption: Workflow for stereospecific activity determination.

Conclusion

IACS-8968 is a promising dual inhibitor of IDO1 and TDO with the potential for cancer immunotherapy. As a chiral molecule, a thorough investigation into the stereospecific activity of its enantiomers is a critical step in its preclinical development. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to undertake such an evaluation. The determination of the eutomer and its specific activity will be paramount in advancing IACS-8968 towards clinical application and realizing its full therapeutic potential. While specific data on the individual enantiomers is currently lacking in public literature, the protocols outlined herein provide a clear path for generating this crucial information.

References

Navigating the Kynurenine Pathway: A Technical Guide to the Dual IDO1/TDO Inhibitor IACS-8968 in Immuno-Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of IACS-8968, a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), and its relevance in the field of immuno-oncology. While the specific R-enantiomer of IACS-8968 is commercially available for research purposes, publically accessible scientific literature detailing its distinct pharmacological profile is limited.[1] Therefore, this document will focus on the data available for the parent compound, IACS-8968, to provide a foundational understanding of its mechanism of action and potential therapeutic applications.

The kynurenine (B1673888) pathway of tryptophan metabolism is a critical regulator of immune tolerance.[2][3] Its overactivation in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[4][5] This metabolic reprogramming allows cancer cells to evade immune surveillance.[4] IDO1 and TDO are the two rate-limiting enzymes that initiate this pathway, making them attractive targets for cancer immunotherapy.[2][3] IACS-8968 has been identified as a dual inhibitor of both these enzymes.[6][7]

Mechanism of Action: Targeting Tryptophan Catabolism

IACS-8968 exerts its anti-tumor effects by inhibiting the enzymatic activity of both IDO1 and TDO.[6][7] These enzymes catalyze the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[4] Elevated levels of kynurenine in the tumor microenvironment lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) differentiation, thereby fostering an immunosuppressive milieu.[8]

By blocking both IDO1 and TDO, IACS-8968 aims to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine. This dual inhibition may offer a more comprehensive blockade of the pathway compared to selective IDO1 inhibitors, as tumors can express either or both enzymes.[3] The restoration of a more favorable metabolic environment is hypothesized to enhance anti-tumor immunity.

Signaling Pathway

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Quantitative Data Presentation

The inhibitory potency of IACS-8968 against IDO1 and TDO has been characterized, demonstrating a preference for IDO1.

| Compound | Target | Potency (pIC50) | Assay Type | Selectivity Profile |

| IACS-8968 | IDO1 | 6.43 | Enzymatic | Dual IDO/TDO inhibitor, with higher potency for IDO1.[1][6][7] |

| TDO | <5 | Enzymatic |

Preclinical Studies

Preclinical evaluation of IACS-8968 has demonstrated its potential in enhancing the efficacy of chemotherapy in glioma models. In a study involving LN229 and U87 glioma cells, co-treatment with IACS-8968 and the chemotherapeutic agent temozolomide (B1682018) (TMZ) resulted in significantly increased cytotoxicity compared to TMZ alone.[9] This combination therapy also led to suppressed colony formation and invasion of glioma cells.[9]

Furthermore, in vivo studies using subcutaneous tumor-bearing mice showed that the combination of IACS-8968 and TMZ had superior anti-cancer effects and prolonged the survival of the mice compared to either agent alone.[9] These findings suggest that by blocking the TDO-mediated immunosuppressive pathway, IACS-8968 can sensitize glioma cells to chemotherapy.[9]

Experimental Protocols

Enzymatic Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of inhibitors against purified IDO1 or TDO enzymes.

Objective: To determine the IC50 value of a test compound (e.g., IACS-8968) for IDO1 and TDO.

Materials:

-

Purified recombinant human IDO1 and TDO enzymes

-

L-tryptophan (substrate)

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

-

Cofactors: Ascorbic acid, Methylene blue

-

Test compound (IACS-8968) dissolved in DMSO

-

Trichloroacetic acid (TCA) for reaction termination

-

p-dimethylaminobenzaldehyde (Ehrlich's reagent) for colorimetric detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, the respective enzyme (IDO1 or TDO), and cofactors.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) in parallel.

-

Reaction Initiation and Incubation: Initiate the reaction by adding L-tryptophan. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA.

-

Kynurenine Detection: Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.

-

Data Measurement: Measure the absorbance at approximately 480 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Cell-Based Inhibition Assay

This protocol describes a general method to evaluate the potency of an inhibitor in a cellular context.

Objective: To assess the ability of a test compound to inhibit IDO1 or TDO activity in cultured cells.

Materials:

-

Human cell line expressing IDO1 (e.g., IFN-γ stimulated HeLa or SK-OV-3 cells) or TDO.[7]

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

Test compound (IACS-8968)

-

L-tryptophan

-

Reagents for kynurenine detection from the supernatant (as in the enzymatic assay)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.

-

Enzyme Induction (for IDO1): Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.[7]

-

Inhibitor Treatment: Add the test compound at a range of concentrations to the cell culture medium.

-

Incubation: Incubate the cells with the inhibitor in a medium containing a known concentration of L-tryptophan for 24-72 hours.[7]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement: Quantify the amount of kynurenine in the supernatant using the colorimetric method described in the enzymatic assay.

-

Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.[7]

Experimental Workflow Visualization

Caption: Workflow for IDO/TDO Inhibitor Evaluation.

Conclusion

IACS-8968 represents a promising therapeutic agent in the landscape of immuno-oncology through its dual inhibition of IDO1 and TDO. By targeting the kynurenine pathway, it has the potential to reverse a key mechanism of tumor-induced immunosuppression. Preclinical data, particularly in combination with chemotherapy, underscores its potential to enhance anti-tumor responses. Further research, including the characterization of its individual enantiomers, will be crucial to fully elucidate its therapeutic utility and to guide its clinical development for the treatment of various cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]

- 5. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 9. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on IACS-8968 R-enantiomer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available preliminary study data for the dual Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) inhibitor, IACS-8968. It is important to note that while the existence of the R-enantiomer of IACS-8968 is documented, specific preclinical data differentiating its activity, pharmacokinetics, and toxicology from the racemic mixture or the S-enantiomer are not extensively available in the public domain. Therefore, this guide is based on the data published for the racemic IACS-8968, supplemented with general principles of IDO/TDO inhibition and chiral pharmacology.

Core Concepts: Mechanism of Action

IACS-8968 is a potent inhibitor of both IDO1 and TDO, enzymes that catalyze the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] IDO1 and TDO are often overexpressed in the tumor microenvironment, leading to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites. This metabolic shift suppresses the anti-tumor immune response by inhibiting the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

By inhibiting IDO1 and TDO, IACS-8968 is designed to restore tryptophan levels and reduce kynurenine production within the tumor microenvironment, thereby reversing this immunosuppressive shield and enhancing the efficacy of the host's anti-tumor immune response.

Signaling Pathway of IDO/TDO Inhibition

Quantitative Data Summary

The following tables summarize the available quantitative data for the racemic IACS-8968. Specific data for the R-enantiomer is not publicly available.

Table 1: In Vitro Inhibitory Activity of Racemic IACS-8968

| Target | pIC50 | IC50 (nM) | Assay Type |

| IDO1 | 6.43 | ~371 | Enzymatic |

| TDO | <5 | >10,000 | Enzymatic |

Data sourced from publicly available information for the racemic mixture.[1][3]

Experimental Protocols

In Vitro IDO1/TDO Enzymatic Inhibition Assay

A common method to determine the in vitro potency of IDO1/TDO inhibitors is through a cell-free enzymatic assay.

Objective: To quantify the direct inhibitory effect of a test compound on the enzymatic activity of purified IDO1 and TDO.

Methodology:

-

Enzyme and Reagents:

-

Recombinant human IDO1 and TDO enzymes.

-

L-Tryptophan (substrate).

-

Methylene blue and Ascorbic acid (cofactors).

-

Catalase.

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer).

-

Test compound (IACS-8968 R-enantiomer) dissolved in a suitable solvent (e.g., DMSO).

-

Trichloroacetic acid (TCA) for reaction termination.

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection.

-

-

Procedure:

-

A reaction mixture is prepared containing the enzyme, cofactors, and catalase in the reaction buffer.

-

The test compound is added at various concentrations.

-

The reaction is initiated by the addition of L-tryptophan.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is stopped by the addition of TCA.

-

Following a further incubation to convert N-formylkynurenine to kynurenine, Ehrlich's reagent is added.

-

The absorbance of the resulting colored product is measured spectrophotometrically (typically at 480 nm).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

Future Directions

The preliminary data on racemic IACS-8968 demonstrates its potential as a dual IDO1/TDO inhibitor. However, a comprehensive understanding of the therapeutic potential of the this compound requires further investigation. Key areas for future research include:

-

Enantiomer-Specific Activity: Determination of the precise IC50 values of the R- and S-enantiomers for IDO1 and TDO to understand if one enantiomer is significantly more potent or selective.

-

Chiral Pharmacokinetics: In vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual enantiomers. This would include investigating the potential for in vivo chiral inversion.

-

In Vivo Efficacy: Evaluation of the anti-tumor efficacy of the this compound in relevant animal models, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.

-

Toxicology: A thorough toxicological assessment of the R-enantiomer to establish its safety profile.

The elucidation of these enantiomer-specific properties is crucial for the further development of this compound as a potential cancer immunotherapy.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Assessment of IACS-8968 R-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that catalyze the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3][4][5][6][7][8][9][10][11][12][13] The immunosuppressive effects resulting from tryptophan depletion and the accumulation of its metabolites, such as kynurenine, in the tumor microenvironment have made IDO1 and TDO attractive targets for cancer immunotherapy. This document provides detailed protocols for the in vitro evaluation of the R-enantiomer of IACS-8968, a critical tool for researchers in oncology and immunology.

Data Presentation

The inhibitory activity of IACS-8968 has been characterized against both IDO1 and TDO. While specific inhibitory concentrations for the individual R- and S-enantiomers are not consistently available in publicly accessible sources, the following table summarizes the reported potency for IACS-8968. It is important to note that in drug development, enantiomers of a chiral drug can exhibit different pharmacological activities and potencies.

| Compound | Target | pIC50 | IC50 (nM) |

| IACS-8968 | IDO1 | 6.43 | ~371 |